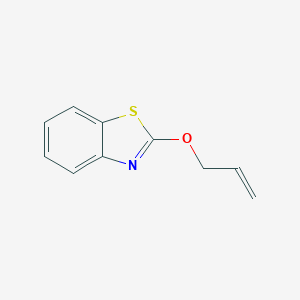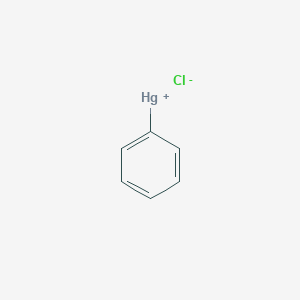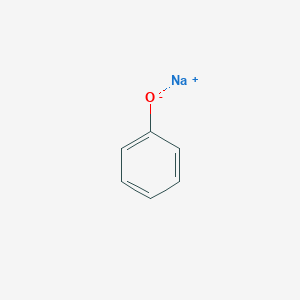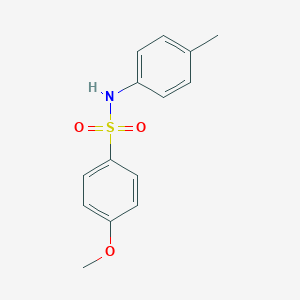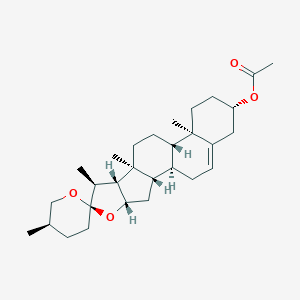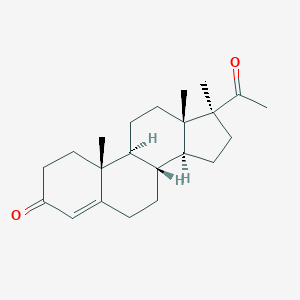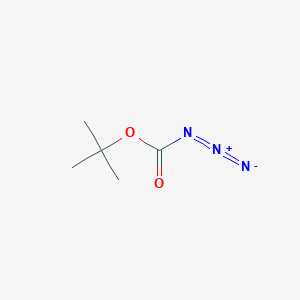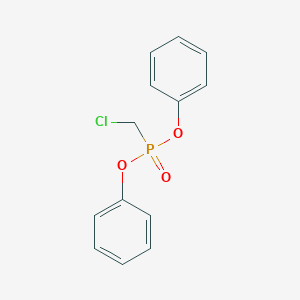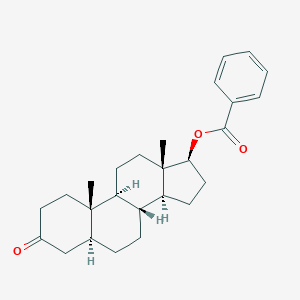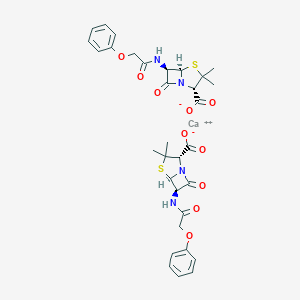
Phenoxymethylpenicillin calcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxymethylpenicillin calcium, also known as penicillin V, is a narrow-spectrum antibiotic that belongs to the penicillin group of antibiotics. It is commonly used to treat infections caused by streptococcal bacteria, such as strep throat and tonsillitis.
Wirkmechanismus
PhenoxymethylPhenoxymethylpenicillin calcium calcium works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the enzymes responsible for building the cell walls, preventing them from completing the process. This leads to the death of the bacteria, as they are unable to maintain the structural integrity of their cell walls.
Biochemische Und Physiologische Effekte
PhenoxymethylPhenoxymethylpenicillin calcium calcium has been shown to have minimal toxicity and few side effects when used at therapeutic doses. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with high concentrations found in the liver, kidneys, and lungs. It is primarily excreted unchanged in the urine, with a half-life of approximately one hour.
Vorteile Und Einschränkungen Für Laborexperimente
PhenoxymethylPhenoxymethylpenicillin calcium calcium is a widely used antibiotic in laboratory experiments due to its narrow-spectrum activity against streptococcal bacteria. It is also relatively inexpensive and readily available. However, its narrow spectrum of activity limits its use in experiments involving other types of bacteria, and its efficacy may be compromised by the development of antibiotic resistance.
Zukünftige Richtungen
Future research on phenoxymethylPhenoxymethylpenicillin calcium calcium may focus on developing new antibiotics with improved efficacy and safety profiles. This may involve modifying the Phenoxymethylpenicillin calcium molecule to increase its activity against a broader range of bacteria, or combining it with other antibiotics to create synergistic effects. Additionally, research may focus on developing new methods for synthesizing the Phenoxymethylpenicillin calcium molecule, or on improving the efficiency of existing methods. Finally, research may focus on understanding the mechanisms of antibiotic resistance and developing strategies to overcome it.
Synthesemethoden
PhenoxymethylPhenoxymethylpenicillin calcium calcium is synthesized through the fermentation of the fungus Penicillium chrysogenum. The fungus produces a precursor molecule called 6-aminopenicillanic acid (6-APA), which is then chemically modified to produce phenoxymethylPhenoxymethylpenicillin calcium calcium. The synthesis process involves several steps, including extraction of the 6-APA precursor from the fungus, chemical modification of the precursor to produce the Phenoxymethylpenicillin calcium molecule, and purification of the Phenoxymethylpenicillin calcium product.
Wissenschaftliche Forschungsanwendungen
PhenoxymethylPhenoxymethylpenicillin calcium calcium has been extensively studied for its antibacterial properties and its ability to treat infections caused by streptococcal bacteria. It has also been used in research to study the mechanism of action of Phenoxymethylpenicillin calcium antibiotics and to develop new antibiotics with improved efficacy and safety profiles.
Eigenschaften
CAS-Nummer |
147-48-8 |
|---|---|
Produktname |
Phenoxymethylpenicillin calcium |
Molekularformel |
C32H34CaN4O10S2 |
Molekulargewicht |
738.8 g/mol |
IUPAC-Name |
calcium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/2C16H18N2O5S.Ca/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+2/p-2/t2*11-,12+,14-;/m11./s1 |
InChI-Schlüssel |
NPTZOUGIOYWQFI-ANPZCEIESA-L |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
Andere CAS-Nummern |
147-48-8 |
Verwandte CAS-Nummern |
87-08-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



